molecular formula C15H11FN2S2 B11293376 3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

Cat. No.: B11293376
M. Wt: 302.4 g/mol
InChI Key: JQMKAQPWNMMHSZ-UHFFFAOYSA-N
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Description

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a heterocyclic compound that features a pyridazine ring substituted with a thiophene ring and a fluorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperatures, and reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE
  • 3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE

Uniqueness

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C15H11FN2S2

Molecular Weight

302.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C15H11FN2S2/c16-12-5-2-1-4-11(12)10-20-15-8-7-13(17-18-15)14-6-3-9-19-14/h1-9H,10H2

InChI Key

JQMKAQPWNMMHSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=CS3)F

Origin of Product

United States

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